molecular formula C9H3F7O B2989815 2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone CAS No. 1335013-55-2

2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone

Cat. No.: B2989815
CAS No.: 1335013-55-2
M. Wt: 260.111
InChI Key: BGAMLBLEPGFYPV-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone” is a type of organic compound . It is the starting material for the synthesis of 3-trifluoromethyl-3-phenyldiazirine .


Synthesis Analysis

The synthesis of “this compound” often involves the reaction of trifluoroacetic acid with bromobenzene’s Grignard reagent, which directly synthesizes it in one step . It can also undergo asymmetric reduction with an optically active Grignard reagent to form 2,2,2-trifluoro-1-phenylethanol .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H4F6O . Its average mass is 242.118 Da and its monoisotopic mass is 242.016632 Da .


Chemical Reactions Analysis

“this compound” undergoes condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether, and diphenoxybenzophenone to form new aromatic 3F polymers . It is also used as an organocatalyst for the oxidation of tertiary amines and azines to N-oxidesalkenes .


Physical and Chemical Properties Analysis

The refractive index of “this compound” is 1.458 (lit.) . It has a boiling point of 165-166 °C (lit.), 46-48 °C/14 mmHg (lit.) . The density of this compound is 1.24 g/mL at 25 °C (lit.) .

Scientific Research Applications

High Glass-Transition Temperature Polymers

One of the applications involves the synthesis of novel arylene ether polymers with high glass-transition temperatures (Tg). These polymers are produced using 2-trifluoromethyl-activated bisfluoro monomers, including compounds similar in structure to 2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone. These polymers exhibit ultrahigh Tg values up to 332 °C and outstanding thermal stability up to 671 °C under a nitrogen atmosphere. They are soluble in a wide range of organic solvents and can form transparent and flexible films, indicating their potential application in optical materials (Huang et al., 2007).

Electrophilic Trifluoromethylthiolation Reagents

Another significant application is in the field of electrophilic trifluoromethylthiolation reactions. Compounds structurally related to this compound are utilized as reagents or building blocks for the synthesis of trifluoromethylthio (SCF3) compounds. This process involves the transformation of various organic substrates into trifluoromethylthiolated derivatives under copper catalysis, showcasing the compound's role in expanding the toolkit for synthesizing fluorinated molecules (Huang et al., 2016).

Synthesis of Fluorinated Polyimides

Furthermore, derivatives of this compound are employed in synthesizing novel fluorine-containing polyimides. These polyimides demonstrate excellent solubility in polar organic solvents, good thermal stability with glass transition temperatures around 223–225 °C, and remarkable mechanical properties. This application underscores the compound's utility in creating advanced materials with enhanced thermal and mechanical stability, suitable for high-performance applications (Yin et al., 2005).

Safety and Hazards

When handling “2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone”, it is recommended to wash face, hands, and any exposed skin thoroughly. Protective gloves, clothing, eye protection, and face protection should be worn. Avoid breathing dust, fume, gas, mist, vapors, and spray. Use only outdoors or in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces .

Future Directions

The future directions of “2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone” could involve its use in the synthesis of new fluorinated polymers, which have high average molecular weight, high thermal stability, and good film-forming properties .

Properties

IUPAC Name

2,2,2-trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F7O/c10-6-2-1-4(7(17)9(14,15)16)3-5(6)8(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAMLBLEPGFYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(F)(F)F)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

n-Butyllithium (2.5 M in hexane, 46 ml) was initially charged at −90° C. in tetrahydrofuran (250 ml). At −95° C., 4-bromo-1-fluoro-2-(trifluoromethyl)benzene (25 g, 103 mmol) was added dropwise. The reaction mixture was stirred at −78° C. for 40 min, then cooled to −100° C., and ethyl trifluoroacetate (16.1 g, 113 mmol) was added dropwise, in the course of which the temperature was kept between −90° C. and −80° C. The reaction mixture was gradually warmed up to −20° C. and then cooled to −80° C. 10% hydrochloric acid and saturated sodium chloride solution were added dropwise. The reaction mixture was thawed within 16 h and then extracted with diethyl ether. The organic phase was washed with water and saturated sodium chloride solution and dried over sodium sulphate, and the solvent was removed under reduced pressure. The residue was taken up in toluene and distilled first at standard pressure, then under reduced pressure. 22.5 g (86% of theory) of 2,2,2-trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone were obtained.
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46 mL
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25 g
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16.1 g
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